(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a methoxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 1,1-dioxidotetrahydrothiophene with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the sulfonamide intermediate.
Formation of the prop-2-enoic acid moiety: This step involves the reaction of the intermediate with an appropriate acrylating agent under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
Uniqueness
Compared to similar compounds, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid stands out due to its unique combination of functional groups. The presence of the sulfonamide, methoxyphenyl, and prop-2-enoic acid moieties provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-[3-[(1,1-dioxothiolan-3-yl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7S2/c1-22-12-4-2-10(3-5-14(16)17)8-13(12)24(20,21)15-11-6-7-23(18,19)9-11/h2-5,8,11,15H,6-7,9H2,1H3,(H,16,17)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSXHZTOZDVNN-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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